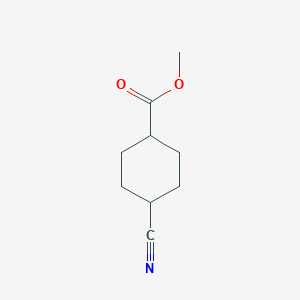

Methyl 4-cyanocyclohexanecarboxylate

説明

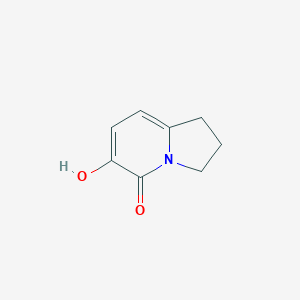

Methyl 4-cyanocyclohexanecarboxylate is a chemical compound that belongs to the class of organic compounds known as cyclohexanecarboxylic acids. It is commonly used in scientific research as a starting material for the synthesis of various organic compounds.

科学的研究の応用

1. Coal Beneficiation

Methyl 4-cyanocyclohexanecarboxylate, known as 4-Methyl cyclohexane methanol (MCHM), is used in coal beneficiation. It acts as a flotation reagent, aiding in the separation of fine coal particles. A study by He, Noble, and Ziemkiewicz (2015) in "Chemosphere" investigates MCHM's transport mechanisms and fate in coal beneficiation plants, focusing on volatilization, sorption, and leaching processes. They found that volatilization and sorption are significant in MCHM's removal from water, with sorption being particularly notable in the short term (He, Noble, & Ziemkiewicz, 2015).

2. Chemical Synthesis

Methyl 4-cyanocyclohexanecarboxylate derivatives show promise in various chemical syntheses. Kirillov, Makhmudov, Nikiforova, and Mardanova (2012) described the synthesis of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, showcasing their analgesic properties with low toxicity, in the "Pharmaceutical Chemistry Journal" (Kirillov et al., 2012).

3. Organic Chemistry Education

In the "Journal of Chemical Education," Friesen and Schretzman (2011) discuss the use of methylcyclohexane, a related compound, in a popular laboratory experiment in second-year organic chemistry. This experiment illustrates Zaitsev’s rule and involves the dehydration of 2-methyl-1-cyclohexanol, providing insights into analytical techniques and organic reaction mechanisms (Friesen & Schretzman, 2011).

4. Combustion Chemistry

Wang et al. (2014) in "Combustion and Flame" examined methylcyclohexane's combustion chemistry, which is crucial for developing kinetic models of larger cycloalkanes and practical fuels. Their study identified and quantified pyrolysis and flame intermediates, providing insights into the combustion process of such compounds (Wang et al., 2014).

5. Development of Antimicrobial Agents

Shoaib (2019) explored the antimicrobial properties of functionally substituted cyclohexane derivatives. The study, published in the "Open Access Journal of Microbiology & Biotechnology," indicates these compounds' potential as antimicrobial agents, especially against Gram-negative bacteria (Shoaib, 2019).

6. Toxicology

Paustenbach, Winans, Novick, and Green (2015) reviewed the toxicity of crude 4-methylcyclohexanemethanol (MCHM) in "Critical Reviews in Toxicology." This study provides comprehensive data on the toxicity of MCHM and its constituents, highlighting its low to moderate acute and subchronic oral toxicity (Paustenbach et al., 2015).

特性

IUPAC Name |

methyl 4-cyanocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMQWNDVUWBSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464303 | |

| Record name | Methyl trans-4-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-cyanocyclohexanecarboxylate | |

CAS RN |

32529-82-1 | |

| Record name | Methyl trans-4-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid](/img/structure/B1610214.png)